molecular formula C9H18O B3378405 2-Cyclopentyl-2-methylpropan-1-ol CAS No. 1423031-72-4

2-Cyclopentyl-2-methylpropan-1-ol

Cat. No. B3378405
CAS RN: 1423031-72-4
M. Wt: 142.24 g/mol
InChI Key: LETNLMHXIATUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-2-methylpropan-1-ol is an organic compound with the molecular formula C9H18O . It has a molecular weight of 142.24 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18O/c1-9(2,7-10)8-5-3-4-6-8/h8,10H,3-7H2,1-2H3 . This indicates that the molecule consists of a cyclopentyl group and a methyl group attached to the same carbon atom in a propane molecule, with a hydroxyl group attached to the terminal carbon .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 142.24 . More specific physical and chemical properties such as boiling point, density, and solubility are not provided in the search results .

Scientific Research Applications

Biofuel Production

One significant application of related molecules to 2-Cyclopentyl-2-methylpropan-1-ol is in biofuel production. For instance, engineered ketol-acid reductoisomerase and alcohol dehydrogenase have enabled the anaerobic production of isobutanol, a biofuel, at theoretical yield in Escherichia coli. This demonstrates the potential of metabolic engineering in creating efficient pathways for biofuel production under anaerobic conditions, overcoming the cofactor imbalance challenge by utilizing NADH-dependent pathways for higher yield and productivity Bastian et al., 2011.

Material Science and Polymerization

In material science, the polymerization of 2-hydroxyethyl methacrylate-co-N, O-dimethacryloylhydroxylamine particles demonstrates the application of molecules similar to this compound in creating novel materials. This process, conducted in a toluene/2-methylpropan-1-ol medium, highlights the role of solvent properties in controlling polymer particle size and polydispersity, important factors in the design of polymeric materials for specific applications Horák et al., 2002.

Atmospheric Chemistry

The study of atmospheric chemistry has also benefited from the investigation of compounds related to this compound. Research into the oxidation by chlorine dioxide of various alcohols, including 2-methylpropan-1-ol, in organic solvents has provided insights into the kinetics and mechanisms of alcohol oxidation in the atmosphere. This is crucial for understanding the environmental impact and transformation of volatile organic compounds Ganieva et al., 2008.

Chemical Synthesis

In chemical synthesis, novel methodologies have been developed utilizing molecules similar to this compound. For example, the catalytic electronic activation technique has been applied to the activation of allylic alcohols, demonstrating the potential of such compounds in facilitating the addition of nucleophiles to allylic alcohols through a one-pot procedure. This innovative approach could streamline synthetic processes in organic chemistry, making them more efficient and sustainable Black et al., 2005.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or comes into contact with skin . It is recommended to avoid heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-cyclopentyl-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-9(2,7-10)8-5-3-4-6-8/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETNLMHXIATUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopentyl-2-methylpropan-1-ol
Reactant of Route 2
2-Cyclopentyl-2-methylpropan-1-ol
Reactant of Route 3
2-Cyclopentyl-2-methylpropan-1-ol
Reactant of Route 4
2-Cyclopentyl-2-methylpropan-1-ol
Reactant of Route 5
2-Cyclopentyl-2-methylpropan-1-ol
Reactant of Route 6
2-Cyclopentyl-2-methylpropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.